BenchChemオンラインストアへようこそ!

Arcyriaflavin A

Kinase selectivity profiling CDK4 inhibitor CaMKII inhibitor

Arcyriaflavin A is an unsubstituted indolocarbazole alkaloid natural product first isolated from the marine ascidian Eudistoma sp. and the fungus Nocardiopsis.

Molecular Formula C20H11N3O2
Molecular Weight 325.3 g/mol
CAS No. 118458-54-1
Cat. No. B1665606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArcyriaflavin A
CAS118458-54-1
Synonyms12,13-dihydro-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione monohydrate
arcyriaflavin A
Molecular FormulaC20H11N3O2
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=C5C6=CC=CC=C6NC5=C3N2)C(=O)NC4=O
InChIInChI=1S/C20H11N3O2/c24-19-15-13-9-5-1-3-7-11(9)21-17(13)18-14(16(15)20(25)23-19)10-6-2-4-8-12(10)22-18/h1-8,21-22H,(H,23,24,25)
InChIKeyKAJXOWFGKYKMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arcyriaflavin A (CAS 118458-54-1): Indolocarbazole CDK4/CaMKII Dual Inhibitor Procurement Guide


Arcyriaflavin A is an unsubstituted indolocarbazole alkaloid natural product first isolated from the marine ascidian Eudistoma sp. and the fungus Nocardiopsis [1][2]. It functions as a dual inhibitor of cyclin-dependent kinase 4 (CDK4/cyclin D1; IC50 = 59–199 nM) and calcium/calmodulin-dependent protein kinase II (CaMKII; IC50 = 25 nM), while demonstrating marked selectivity against protein kinase A (PKA; IC50 > 2 µM) and protein kinase C (PKC; IC50 > 100 µM) [3]. Structurally, it serves as the minimalist indolocarbazole pharmacophore—lacking sugar or substituent modifications—and is the biosynthetic precursor to both the staurosporine and rebeccamycin families of clinical kinase inhibitors [4]. This structural simplicity combined with its distinct dual-target selectivity profile makes it a key reference standard and chemical biology probe for CDK4–CaMKII crosstalk studies.

Why Generic Indolocarbazole Substitution Fails for Arcyriaflavin A-Sensitive Assays


Superficial substitution of Arcyriaflavin A with another indolocarbazole—such as K252c (staurosporine aglycone) or staurosporine itself—is a common but scientifically indefensible procurement shortcut. Although these compounds share the indolo[2,3-a]pyrrolo[3,4-c]carbazole core, their kinase selectivity fingerprints are strikingly divergent: Arcyriaflavin A is a low-nanomolar dual inhibitor of CDK4 and CaMKII with >4,000-fold selectivity over PKC, whereas K252c is a micromolar PKC inhibitor (IC50 = 2.45 µM) with minimal CDK4 or CaMKII activity [1]. Staurosporine, by contrast, is a promiscuous pan-kinase inhibitor with near-equipotent activity against CDK1, CDK2, CDK4, CaMKII, PKA, and PKC, rendering it useless for pathway-specific dissection [2]. Arcyriaflavin A's unsubstituted maleimide and pyrrole oxidation state—distinct from the monohydroxylated K252c or glycosylated staurosporine—uniquely enable its CDK4/CaMKII dual address while simultaneously excluding PKC engagement. Substituting any other indolocarbazole therefore produces a fundamentally different pharmacological signal, even if the compounds appear visually similar on a structure data sheet.

Quantitative Differentiation Evidence for Arcyriaflavin A Versus Closest Analogs


Kinase Selectivity: Arcyriaflavin A Exhibits a Distinct CDK4/CaMKII Dual-Target Profile Unmatched by K252c or Staurosporine

Arcyriaflavin A achieves nanomolar inhibition of two therapeutically relevant kinases—CDK4/cyclin D1 (IC50 = 140 nM) and CaMKII (IC50 = 25 nM)—while displaying >800-fold selectivity for CaMKII over PKC (IC50 > 100 µM) and >80-fold over PKA (IC50 > 2 µM) . By contrast, its closest biosynthetic relative K252c (staurosporine aglycone) is a micromolar PKC inhibitor (IC50 = 2.45 µM) with approximately 10-fold selectivity over PKA (IC50 = 25.7 µM) and negligible activity at CDK4 or CaMKII [1]. Staurosporine, the glycosylated parent, is a broad-spectrum inhibitor with CaMKII IC50 of 2–6 nM and CDK4 IC50 of approximately 11 nM, but it also potently inhibits PKC (IC50 ≈ 0.7 nM), PKA (IC50 ≈ 7 nM), and CDK1/CDK2, eliminating any pathway selectivity [2]. This quantitative divergence in selectivity index—from >4,000-fold (Arcyriaflavin A for CaMKII vs. PKC) down to approximately 1.2-fold (staurosporine for CaMKII vs. PKC)—is directly attributable to Arcyriaflavin A's uniquely oxidized bis-maleimide scaffold.

Kinase selectivity profiling CDK4 inhibitor CaMKII inhibitor Indolocarbazole pharmacology

Anti-HCMV Activity: Arcyriaflavin A Inhibits Human Cytomegalovirus Replication Independently of PKC, Unlike Broader Indolocarbazole Antivirals

Arcyriaflavin A inhibits HCMV replication in cell culture with an IC50 of 200 nM, and this antiviral activity was demonstrated to be mechanistically uncoupled from PKC inhibition [1]. In a systematic structure–activity relationship (SAR) study of 25 Arcyriaflavin A analogues, Slater et al. found that indolocarbazole ring substitution could improve anti-HCMV potency—the difluoro analogue (1d) achieved an IC50 of 40 nM with a therapeutic index >1,450—but critically, no correlation existed between PKC βII inhibition and anti-HCMV activity across the entire series [1]. This pharmacokinetic–pharmacodynamic dissociation is not observed with K252c or staurosporine, both of which inhibit PKC at concentrations overlapping their antiviral range, confounding mechanistic interpretation [2][3]. Arcyriaflavin A thus uniquely decouples the indolocarbazole pharmacophore's antiviral and PKC-inhibitory properties and also demonstrates prolonged antiviral activity during the HCMV replication cycle with antagonism to ganciclovir, suggesting a distinct molecular target from conventional DNA polymerase inhibitors [4].

Antiviral drug discovery HCMV replication inhibitor Indolocarbazole SAR PKC-independent antiviral mechanism

ABCG2 Transporter Inhibition: Arcyriaflavin A Is More Potent Than K252c as a Non-Toxic ABCG2 Modulator

In a systematic screen of bisindolylmaleimide and indolocarbazole protein kinase inhibitors for ABCG2 (breast cancer resistance protein) transport inhibition, Arcyriaflavin A and K252c emerged as the two most potent compounds [1]. Arcyriaflavin A inhibited [125I]iodoarylazidoprazosin (IAAP) photolabeling of ABCG2 with an IC50 of 0.23 µM, compared to 0.37 µM for K252c—representing a 1.6-fold greater potency [1]. At 20 µM concentration, Arcyriaflavin A reduced IAAP labeling by 65–80%, comparable to the established ABCG2 inhibitor fumitremorgin C at the same concentration [1]. Critically, both Arcyriaflavin A and K252c were classified among four 'minimally toxic' compounds in the panel that did not affect ABCG2 ATPase activity, yet Arcyriaflavin A reduced the relative resistance of ABCG2-transfected HEK-293 cells to SN-38 (the active metabolite of irinotecan) to a greater extent than K252c [1]. At 10 µM, Arcyriaflavin A increased intracellular accumulation of the ABCG2 substrate pheophorbide A by 1.3- to 6-fold as measured by flow cytometry [1]. In contrast, staurosporine and BIM-type inhibitors showed confounding toxicity or PKC inhibition at ABCG2-inhibitory concentrations.

ABCG2 transporter Multidrug resistance reversal Indolocarbazole pharmacology SN-38 chemosensitization

Endometriosis: Arcyriaflavin A Is the First CDK4 Inhibitor Validated in Human Endometriotic Stromal Cells

Arcyriaflavin A is distinguished from all other CDK4 inhibitors by being the first compound in its class to be experimentally validated in human endometriotic cyst stromal cells (ECSCs), a disease-relevant primary cell model for endometriosis [1]. In ECSCs isolated from ovarian endometriotic tissues of 32 women, Arcyriaflavin A significantly inhibited cell viability and proliferation as measured by MTT and BrdU assays, suppressed VEGF-A secretion (angiogenesis marker), and induced apoptosis as detected by Caspase-Glo® 3/7 assay and cell death detection ELISA, accompanied by G0/G1 cell cycle arrest [1]. This stands in stark contrast to FDA-approved CDK4/6 inhibitors such as palbociclib (CDK4 IC50 = 11 nM; no activity against CDK1/2/5), which, despite picomolar CDK4 potency and extensive clinical use in breast cancer, has never been evaluated in ECSCs or any endometriosis model as of 2026 [2][3]. Fascaplysin, another marine-derived CDK4 inhibitor (CDK4 IC50 = 0.35–0.4 µM; CDK2 IC50 = 500 µM; selectivity ratio >1,250), has not been tested in endometriosis either, and its documented DNA intercalation toxicity limits its translational potential [3][4]. Arcyriaflavin A thus occupies a unique evidence-based position as the only CDK4 inhibitor with published efficacy data in a clinically relevant endometriosis cellular model.

Endometriosis therapy CDK4 inhibitor ECSC apoptosis Cyclin D1–CDK4 axis

Metastatic Melanoma: Arcyriaflavin A Selectively Targets Melanoma Cells While Sparing Normal Cells

In a 2025 study evaluating Arcyriaflavin A (ArcA) across four melanoma cell lines—WM239A and its metastatic derivatives 113–6/4L, 131/4-5B1, and 131/4-5B2—ArcA demonstrated dose-dependent cytotoxicity that selectively targeted melanoma cells without affecting normal cells [1]. This selectivity is notable because the clinically used CDK4/6 inhibitor palbociclib, despite its higher CDK4 potency (IC50 = 11 nM), frequently causes myelosuppression due to CDK6 inhibition in hematopoietic stem cells [2]. ArcA induced G1 cell cycle arrest and significantly inhibited cell migration and invasion in all metastatic melanoma cell lines, accompanied by reduced expression of p-GSK-3β (Ser9), MMP-9, and MMP-13 [1]. In mouse xenograft models, ArcA-treated mice exhibited significantly smaller tumor volumes and lighter tumor weights compared to vehicle-treated controls [1]. Immunohistochemistry of tumor tissues confirmed decreased p-GSK-3β, MMP-9, and MMP-13 in ArcA-treated groups [1]. Fascaplysin, another CDK4 inhibitor with structural similarity to Arcyriaflavin A, lacks in vivo melanoma data and suffers from documented DNA intercalation toxicity [3]. The melanoma-selective cytotoxicity profile of ArcA may be partially attributed to its co-inhibition of CaMKII, a kinase implicated in melanoma invasion and metastasis signaling [4].

Metastatic melanoma Tumor-selective cytotoxicity CDK4 inhibitor GSK-3β signaling

Procurement-Ready Application Scenarios for Arcyriaflavin A Based on Quantitative Evidence


CDK4–CaMKII Dual-Pathway Dissection Without PKC Interference

Researchers investigating crosstalk between CDK4/cyclin D1 and CaMKII signaling pathways—for example, in cell cycle regulation coupled to calcium signaling in cancer or neuronal models—require Arcyriaflavin A as the only indolocarbazole that achieves nanomolar dual inhibition of both targets while maintaining >4,000-fold selectivity over PKC (IC50 > 100 µM) . Staurosporine, with its near-equipotent pan-kinase inhibition (CaMKII:PKC ratio ≈ 1.2:1), cannot resolve pathway-specific effects. K252c's exclusive PKC targeting (IC50 = 2.45 µM) renders it irrelevant for CDK4/CaMKII studies. Arcyriaflavin A at concentrations of 25–140 nM maximally engages CDK4 and CaMKII without PKC activation confounders, making it the definitive chemical probe for this dual-pathway application.

HCMV Antiviral Screening with PKC-Independent Indolocarbazole SAR

Medicinal chemistry programs seeking to develop novel anti-HCMV agents based on the indolocarbazole scaffold should use Arcyriaflavin A as the reference starting point, as it is the only indolocarbazole whose anti-HCMV activity (IC50 = 200 nM) has been definitively shown to be independent of PKC βII inhibition [1]. Systematic SAR studies demonstrated that no correlation exists between PKC inhibition and antiviral potency across 25 Arcyriaflavin A analogues, with the best synthetic analogue (1d) achieving an HCMV IC50 of 40 nM and a therapeutic index >1,450 [1]. Using PKC-active indolocarbazoles like staurosporine or K252c as reference compounds introduces an irrelevant PKC-mediated cytotoxicity signal that confounds antiviral SAR interpretation. Arcyriaflavin A's pure PKC-independent antiviral scaffold is essential for establishing baseline activity in analogue development programs.

ABCG2-Mediated Multidrug Resistance Reversal with Minimal Cytotoxicity

For cancer pharmacology laboratories studying ABCG2 (BCRP)-mediated drug efflux and resistance reversal, Arcyriaflavin A provides the highest ABCG2 inhibitory potency (IC50 = 0.23 µM for IAAP labeling) within the subset of indolocarbazole and BIM compounds classified as 'minimally toxic' [2]. It does not stimulate ABCG2 ATPase activity, distinguishing it from substrates that would be actively transported, and reduces ABCG2-mediated resistance to SN-38 by 2- to 34-fold in cytotoxicity assays [2]. This profile makes it the preferred chemosensitization probe over K252c (IC50 = 0.37 µM, also minimally toxic) or fumitremorgin C (IC50 ≈ 1–5 µM), particularly in co-treatment studies where compound toxicity would confound SN-38 cytotoxicity readouts.

Endometriosis and Melanoma Translational Research with CDK4-Dependent Cell Models

Investigators studying CDK4-dependent proliferation and apoptosis in endometriosis or metastatic melanoma should procure Arcyriaflavin A based on its unique evidence profile as the only CDK4 inhibitor validated in human endometriotic cyst stromal cells (ECSCs) from 32 patients [3] and independently in four metastatic melanoma cell lines with in vivo xenograft confirmation [4]. FDA-approved CDK4/6 inhibitors such as palbociclib, despite superior biochemical potency (CDK4 IC50 = 11 nM), lack any published efficacy data in these disease models and carry documented hematopoietic toxicity from CDK6 inhibition [5]. Arcyriaflavin A's demonstrated selectivity for diseased cells over normal cells—in both ECSC endometriosis models and melanoma models—makes it the only evidence-supported CDK4 inhibitor choice for these translational research applications until alternative compounds undergo equivalent validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arcyriaflavin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.